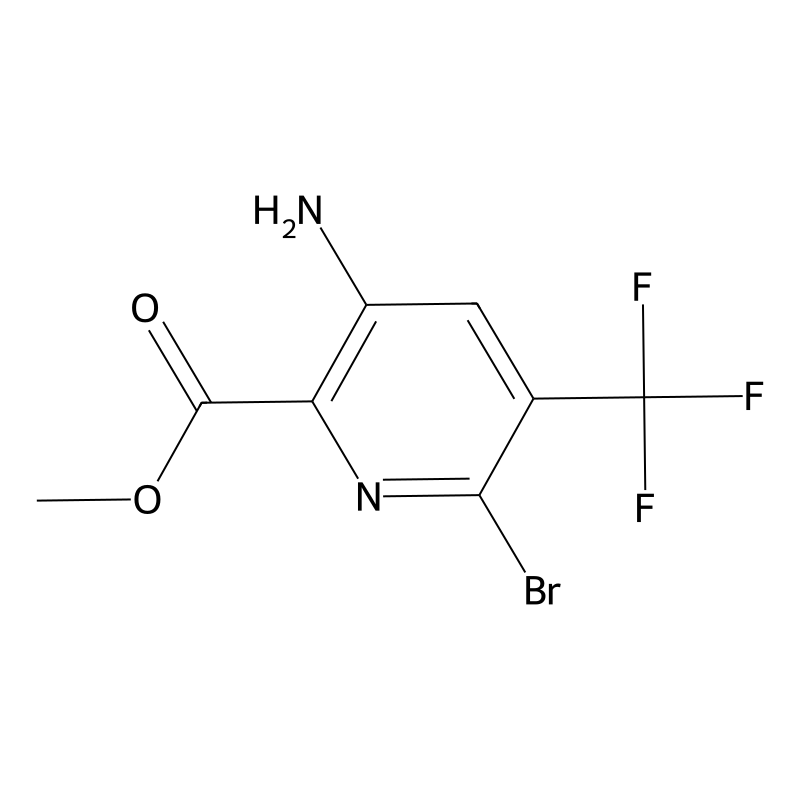

Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties

Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate is an organic compound. It belongs to a class of chemicals called picolinates, which are derivatives of pyridine. Pyridine is a six-membered aromatic ring containing nitrogen. Picolinates have a carboxylic acid group attached to the pyridine ring.

- CAS Registry Number: 866775-18-0 CAS databases:

- Molecular Formula: C8H6BrF3N2O2 Synthonix:

- Molecular Weight: 299.05 Biosynth

Research Applications

Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate is a chemical compound with the molecular formula and a molecular weight of 299.05 g/mol. This compound features a pyridine ring substituted with an amino group, a bromo atom, and a trifluoromethyl group, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of these functional groups enhances its reactivity and biological activity, making it a valuable intermediate in organic synthesis and drug discovery.

- Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively. For instance, the amino group can react with electrophiles, while the bromo group can be replaced by nucleophiles.

- Oxidation and Reduction: The compound can be oxidized to form nitro derivatives or reduced under specific conditions to yield different derivatives. Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.

- Coupling Reactions: It can serve as a substrate in coupling reactions such as Suzuki-Miyaura coupling, which is used to form biaryl compounds from aryl halides .

These reactions demonstrate the compound's versatility as a building block in organic synthesis.

Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate exhibits significant biological activity, particularly in pharmaceutical research. Its structural features allow it to interact with various biological targets:

- Enzyme Inhibition: The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting their function.

- Protein-Ligand Interactions: The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve binding affinity to proteins involved in disease processes.

These interactions suggest potential therapeutic applications, particularly in drug development aimed at specific enzymatic pathways.

The synthesis of methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate typically involves multi-step organic reactions. Common methods include:

- Esterification: The reaction of 3-amino-6-(trifluoromethyl)picolinic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions yields the desired ester.

- Bromination: The introduction of the bromo group can be achieved through bromination reactions involving suitable brominating agents under controlled conditions.

In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield while maintaining high purity levels during production.

Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate has various applications across different fields:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Research: The compound is investigated for its potential as an enzyme inhibitor and as a probe for biochemical assays.

- Agrochemicals: It may be used in developing pesticides or herbicides due to its unique chemical properties.

Studies exploring the interactions of methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate with biological systems are ongoing. Preliminary findings suggest that it may interact with specific enzymes or receptors, influencing metabolic pathways relevant to therapeutic applications. Further research is needed to fully elucidate these interactions and assess their implications for drug discovery programs .

Several compounds share structural similarities with methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate. Here are notable comparisons:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Methyl 3-amino-5-(trifluoromethyl)picolinate | 1256794-12-3 | 0.78 |

| Methyl 3-amino-6-chloro-5-(trifluoromethyl)picolinate | Not available | Not available |

| Methyl 3-amino-6-bromo-5-(methyl)picolinate | Not available | Not available |

| Methyl 6-bromo-5-(trifluoromethyl)picolinate | Not available | Not available |

Uniqueness

Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate is distinguished by its combination of functional groups, specifically the amino, bromo, and trifluoromethyl groups. This unique arrangement enhances its reactivity and biological properties compared to similar compounds, making it particularly valuable for research and industrial applications .